
1-Isocyano-2-(methylsulfanyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyano-2-(methylsulfanyl)ethane is an organic compound with the molecular formula C4H7NS. It is also known by its IUPAC name, 2-(methylsulfanyl)ethyl isocyanide. This compound is characterized by the presence of an isocyanide group (-NC) and a methylsulfanyl group (-SCH3) attached to an ethane backbone. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
The synthesis of 1-Isocyano-2-(methylsulfanyl)ethane typically involves the reaction of 2-(methylsulfanyl)ethylamine with chloroform and a strong base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate isocyanate, which then undergoes rearrangement to form the desired isocyanide compound. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent side reactions.
Análisis De Reacciones Químicas
1-Isocyano-2-(methylsulfanyl)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the isocyanide group to an amine group, resulting in the formation of 2-(methylsulfanyl)ethylamine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Isocyano-2-(methylsulfanyl)ethane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules through multicomponent reactions such as the Ugi reaction.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given the unique reactivity of the isocyanide group.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Isocyano-2-(methylsulfanyl)ethane involves the reactivity of the isocyanide group. Isocyanides are known to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential metabolic pathways in microorganisms, making isocyanides effective antimicrobial agents. The compound’s interaction with specific molecular targets, such as enzymes involved in fatty acid biosynthesis, highlights its potential as a versatile chemical tool in biological research.
Comparación Con Compuestos Similares
1-Isocyano-2-(methylsulfanyl)ethane can be compared with other isocyanide compounds, such as:
Phenyl isocyanide: Unlike this compound, phenyl isocyanide has an aromatic ring, which influences its reactivity and applications.
Cyclohexyl isocyanide: This compound has a cyclohexyl group instead of a methylsulfanyl group, leading to differences in steric and electronic properties.
tert-Butyl isocyanide: The presence of a bulky tert-butyl group in this compound affects its reactivity and makes it suitable for specific synthetic applications.
Propiedades
Fórmula molecular |
C4H7NS |
|---|---|
Peso molecular |
101.17 g/mol |
Nombre IUPAC |
1-isocyano-2-methylsulfanylethane |
InChI |
InChI=1S/C4H7NS/c1-5-3-4-6-2/h3-4H2,2H3 |
Clave InChI |
FGQBPVHOUBONEN-UHFFFAOYSA-N |
SMILES canónico |
CSCC[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






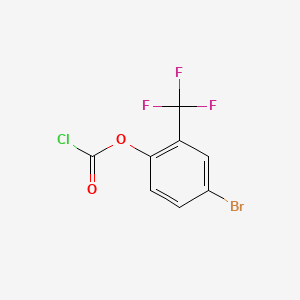


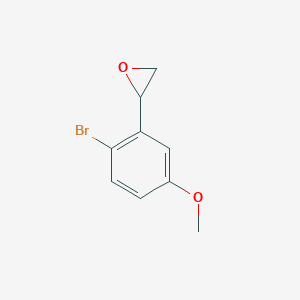

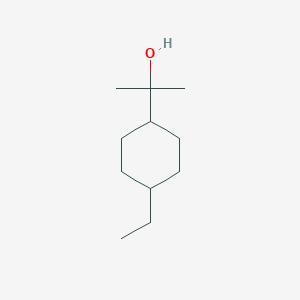
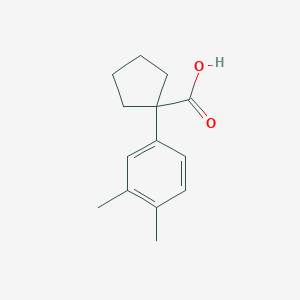
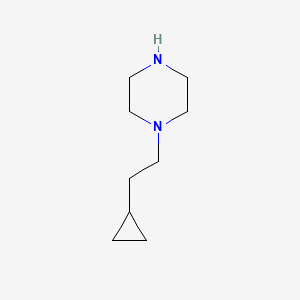
![tert-butyl3-{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-2-yl}azetidine-1-carboxylate](/img/structure/B13606137.png)

